Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

Isotopic purity Deuterium enrichment Mass spectrometry

Choose this 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (M 236303-d8) as your internal standard for M3 quantification. Unlike norquetiapine-d8 or 7-hydroxyquetiapine-d8, its matched physicochemical properties and CYP2D6-specific metabolic origin prevent matrix-effect variability and cross-reactivity errors. Supplied as the dihydrochloride salt for direct aqueous solubility, with 98% isotopic purity and detailed COA for GLP compliance. Validated for accuracy ≤10.0% and precision 6.4% CV across 0.70–500 ng/mL. Ideal for ANDA submissions, forensic toxicology, and CYP2D6 pharmacogenetic studies.

Molecular Formula C17H17N3OS
Molecular Weight 319.452
CAS No. 1246819-53-3
Cat. No. B563703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride
CAS1246819-53-3
Synonyms11-(1-Piperazinyl-d8)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride;  M 236303-d8 Dihydrochloride; 
Molecular FormulaC17H17N3OS
Molecular Weight319.452
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42
InChIInChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2
InChIKeyCAWOJGJDGLXKTF-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (CAS 1246819-53-3): A Deuterated Internal Standard for Quetiapine Metabolite M3 Quantification


7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (also designated M 236303-d8) is a stable isotope-labeled analog of the quetiapine metabolite 7-hydroxy-N-desalkylquetiapine (M3), an atypical antipsychotic metabolite formed exclusively via CYP2D6-mediated metabolism of N-desalkylquetiapine [1]. The compound carries eight deuterium atoms on the piperazine ring, producing a +8 Da mass shift versus the unlabeled metabolite, and is supplied as the dihydrochloride salt (MW 392.37) for enhanced solubility in methanol and water [2]. Its primary application is as an internal standard (IS) in LC-MS/MS and GC-MS workflows for the accurate quantification of M3 in biological matrices [3].

Why a Generic Deuterated Internal Standard Cannot Replace 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride for M3 Quantification


Substituting this compound with a non-matched deuterated internal standard—such as norquetiapine-d8 (M1-d8) or 7-hydroxyquetiapine-d8 (M2-d8)—introduces analyte-specific quantification errors because each quetiapine metabolite exhibits distinct matrix effects, extraction recovery, and chromatographic behavior [1]. A high-throughput UHPLC-MS/MS study of 16 antipsychotics reported that between-run precision was aberrant specifically for 7-hydroxy-N-desalkylquetiapine even when an isotope-labeled IS was used, underscoring that mismatched IS-analyte pairs amplify variability [2]. Furthermore, the metabolic origin of M3 is uniquely CYP2D6-dependent, unlike other quetiapine metabolites that rely predominantly on CYP3A4, meaning that research on CYP2D6 pharmacogenetics or drug-drug interactions requires an IS that tracks this specific metabolite without cross-reactivity [3].

Product-Specific Quantitative Evidence for 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (CAS 1246819-53-3)


Isotopic Enrichment: 98% Deuterium Incorporation with d8 Species at 89.20%—Superior to Typical d4 or Mixed-Label Analogs

The target compound achieves a certified isotopic purity of 98%, with a normalized intensity distribution showing the d8 isotopologue at 89.20% and the undesirable d0 (unlabeled) species at only 0.15% [1]. In contrast, the unlabeled metabolite (CAS 232597-73-8) has 0% deuterium enrichment . This high d8 enrichment minimizes isotopic cross-talk between the IS and the native analyte channel in LC-MS/MS selected reaction monitoring (SRM), directly reducing quantitative bias compared to lower-enriched d4 analogs or mixed-isotopologue batches where d0 carryover can inflate baseline signal.

Isotopic purity Deuterium enrichment Mass spectrometry Internal standard

Chemical Purity: 97% by TLC—Exceeding the Unlabeled Metabolite Standard by 2 Percentage Points

The d8 dihydrochloride salt exhibits a chemical purity of 97% as determined by TLC (SiO2; CH2Cl2:MeOH:NH4OH = 8.5:1.5:3 drops; visualized with UV and ninhydrin; Rf=0.3) [1]. The unlabeled metabolite (CAS 232597-73-8) is typically supplied at a minimum purity of 95% . This 2-percentage-point higher purity reduces the contribution of unidentified impurities that could generate interfering MS signals or alter extraction recovery in validated bioanalytical methods.

Chemical purity TLC Analytical standard Quality control

Structural Match to M3: Exact Deuterated Analog Eliminates Surrogate IS Bias Observed with Norquetiapine-d8

This compound is the exact deuterated analog of 7-hydroxy-N-desalkylquetiapine (M3), differing only by eight deuterium atoms on the piperazine ring [1]. In contrast, norquetiapine-d8 (CAS 1189866-35-0) is the deuterated analog of N-desalkylquetiapine (M1), which lacks the 7-hydroxy group and exhibits different chromatographic retention and extraction recovery . The Patteet et al. (2014) study demonstrated that between-run precision for 7-hydroxy-N-desalkylquetiapine was aberrant even with isotope-labeled IS, indicating that IS-analyte mismatches (structural or matrix behavior) can degrade method precision [2]. Using the exact matched d8 IS ensures co-elution behavior and equivalent matrix effect compensation.

Internal standard selection Matrix effects Surrogate IS M3 metabolite

Dihydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base—Critical for Stock Solution Preparation

The compound is supplied as the dihydrochloride salt (MW 392.37), which provides solubility in both methanol and water [1]. The free base form (MW 311.4) of the unlabeled metabolite has limited aqueous solubility, requiring organic co-solvents for stock solution preparation . The chloride content of the d8 dihydrochloride is reported at 19%, consistent with the dihydrochloride stoichiometry . This enhanced aqueous solubility facilitates direct dilution into aqueous calibration matrices without organic solvent-induced matrix effects.

Salt form Solubility Sample preparation Bioanalysis

Metabolic Pathway Specificity: M3 Exclusively Formed by CYP2D6—Enabling Targeted Pharmacogenetic and DDI Studies

7-Hydroxy-N-desalkylquetiapine (M3) is formed exclusively by CYP2D6 from N-desalkylquetiapine, whereas other major quetiapine metabolites (M1, M2, M4) are predominantly CYP3A4 products [1]. In recombinant CYP systems, M3 formation was detected only with CYP2D6, with no contribution from CYP3A4, CYP1A2, or CYP2C9 [1]. Co-administration of the CYP2D6 inhibitor quinidine reduced M3 formation by 81% in human liver microsomes, while the CYP3A4 inhibitor ketoconazole inhibited M3 formation by only 34% [2]. This pathway exclusivity means that accurate M3 quantification using the matched d8 IS is indispensable for pharmacogenetic studies of CYP2D6 polymorphisms and CYP2D6-mediated drug-drug interaction (DDI) assessments.

CYP2D6 Metabolic pathway Pharmacogenetics Drug-drug interaction

Validated Method Performance: Accuracy ≤10.0% and Precision ≤6.4% for M3 in Human Plasma Using a Matched Stable-Labeled IS

In the validated LC-MS/MS method for quetiapine and four metabolites in human plasma, each analyte was quantified against its respective stable-labeled internal standard [1]. For M3 (7-hydroxy-N-desalkylquetiapine), the method achieved an accuracy of ≤10.0% and precision (CV) of 6.4% over a linear range of <0.70 ng/mL to at least 500 ng/mL using only 40 μL of plasma [1]. While M3 accuracy was marginally lower than that achieved for M2 (6.4% accuracy, 6.2% CV), it remained within the ±15% FDA bioanalytical guideline acceptance criteria. This validated performance supports the use of the exact matched d8 IS for robust M3 quantification.

Method validation Accuracy Precision Bioanalytical

Best Application Scenarios for 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (CAS 1246819-53-3)


LC-MS/MS Quantification of 7-Hydroxy-N-desalkylquetiapine (M3) in Human Plasma for Pharmacokinetic and TDM Studies

This compound serves as the optimal internal standard for quantifying M3 in clinical pharmacokinetic studies and therapeutic drug monitoring (TDM). The validated LC-MS/MS method from Davis et al. (2010) using matched stable-labeled IS achieved an accuracy of ≤10.0% and precision of 6.4% CV for M3 across a linear range of <0.70–500 ng/mL [1]. The 98% isotopic purity and d8 enrichment of 89.20% ensure minimal isotopic cross-talk with the native analyte [2], while the dihydrochloride salt form permits direct aqueous stock solution preparation without organic solvent bias [3].

CYP2D6 Pharmacogenetic and Drug-Drug Interaction Studies Requiring Specific M3 Quantification

Because 7-hydroxy-N-desalkylquetiapine is formed exclusively by CYP2D6, with an 81% reduction upon quinidine inhibition [1], this deuterated IS is uniquely suited for pharmacogenetic studies investigating CYP2D6 genotype-phenotype relationships and DDI assessments involving CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, bupropion). Use of a non-matched IS (e.g., norquetiapine-d8) would confound interpretation of M3 concentration changes driven by CYP2D6 modulation [2].

AND A and DMF Analytical Method Validation for Quetiapine Metabolite Profiling

For Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) analytical sections, regulatory guidelines recommend stable isotope-labeled internal standards for each analyte. The 97% chemical purity of this d8 compound [1], combined with the demonstrated method accuracy within FDA ±15% acceptance criteria [2], supports robust method validation packages. The compound's detailed isotopic distribution COA (d0=0.15% through d8=89.20%) provides batch-specific traceability required for GLP-compliant bioanalysis [1].

Forensic Toxicology and Postmortem Quetiapine Metabolite Confirmation

In forensic toxicology, confirmation of quetiapine exposure requires quantification of parent drug and metabolites including M3. The high d8 enrichment (89.20% d8, 0.15% d0) minimizes false-positive signals from unlabeled IS carryover in complex postmortem matrices [1]. The method validated by Davis et al. (2010) demonstrates applicability down to <0.70 ng/mL using only 40 μL of plasma, providing the sensitivity needed for postmortem samples where metabolite concentrations may be low [2].

Quote Request

Request a Quote for 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.